2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine 2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2098133-18-5
VCID: VC3213884
InChI: InChI=1S/C9H14ClN3O2/c1-13(6-8(14-2)15-3)7-4-5-11-9(10)12-7/h4-5,8H,6H2,1-3H3
SMILES: CN(CC(OC)OC)C1=NC(=NC=C1)Cl
Molecular Formula: C9H14ClN3O2
Molecular Weight: 231.68 g/mol

2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine

CAS No.: 2098133-18-5

Cat. No.: VC3213884

Molecular Formula: C9H14ClN3O2

Molecular Weight: 231.68 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine - 2098133-18-5

Specification

CAS No. 2098133-18-5
Molecular Formula C9H14ClN3O2
Molecular Weight 231.68 g/mol
IUPAC Name 2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine
Standard InChI InChI=1S/C9H14ClN3O2/c1-13(6-8(14-2)15-3)7-4-5-11-9(10)12-7/h4-5,8H,6H2,1-3H3
Standard InChI Key BMMVPZQOQGEIAQ-UHFFFAOYSA-N
SMILES CN(CC(OC)OC)C1=NC(=NC=C1)Cl
Canonical SMILES CN(CC(OC)OC)C1=NC(=NC=C1)Cl

Introduction

Chemical Identity and Structure

Structural Features

The molecular structure of 2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine contains several key functional groups that define its chemical behavior:

  • A pyrimidine ring as the core structure

  • A chlorine substituent at position 2 of the pyrimidine ring

  • A tertiary amine at position 4, with:

    • A methyl group attached to the nitrogen

    • A 2,2-dimethoxyethyl group attached to the nitrogen

Similar compounds such as 2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine have a molecular weight around 157.60 g/mol and a density of approximately 1.252 g/cm³. Based on structural analysis, 2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine would have a higher molecular weight due to the additional methyl group on the nitrogen atom.

Related Compounds

Several structurally related compounds provide insights into the characteristics of 2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine:

CompoundStructural DifferenceCAS Number
2-Chloro-N-methylpyrimidin-4-amineLacks 2,2-dimethoxyethyl group66131-68-8
2-Chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amineLacks N-methyl substitutionNot provided
2-Chloro-N,N-diethyl-6-methylpyrimidin-4-amineHas diethyl instead of N-(2,2-dimethoxyethyl)-N-methyl, plus methyl at position 662022-08-6

Physical and Chemical Properties

Physical Characteristics

Based on analogous compounds, 2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine likely exhibits the following physical properties:

PropertyEstimated ValueBasis for Estimation
Physical StateSolid at room temperatureBased on related pyrimidine compounds
ColorWhite to off-white crystalline solidCommon for similar pyrimidine derivatives
Molecular Weight>200 g/molCalculated from molecular formula
SolubilitySoluble in organic solvents; limited water solubilityBased on functional groups and related compounds
Storage Temperature2-8°C recommendedSimilar to storage conditions for 2-Chloro-N-methylpyrimidin-4-amine

The structural similarity to 2-Chloro-N-methylpyrimidin-4-amine suggests that storage in dark, inert conditions at 2-8°C would be appropriate to maintain stability .

Chemical Reactivity

The compound contains several reactive sites that would influence its chemical behavior:

  • The chlorine at position 2 of the pyrimidine ring is susceptible to nucleophilic substitution reactions, making it a potential site for chemical modifications.

  • The tertiary amine functionality at position 4 can participate in various reactions, including:

    • Potential hydrogen bonding interactions

    • Nucleophilic behavior in certain reaction conditions

    • Possible coordination with metals

  • The dimethoxy groups provide additional sites for potential reactions, including:

    • Acid-catalyzed hydrolysis to form aldehydes

    • Potential coordination with Lewis acids

These reactive sites make the compound valuable as a potential intermediate in organic synthesis.

Synthesis and Preparation

Reaction Conditions

Typical reaction conditions for the synthesis of related pyrimidine derivatives involve:

  • Solvents: DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are commonly used for nucleophilic substitution reactions on pyrimidines

  • Temperature: Elevated temperatures (60-100°C) are often required

  • Base: Potassium carbonate or similar bases are typically employed to facilitate the reaction

  • Reaction time: Several hours to overnight, depending on specific conditions

Industrial Production

Industrial-scale production would likely follow similar synthetic routes but would require optimization for efficiency and cost-effectiveness. Based on related compound manufacturing:

  • Reaction scale-up considerations would include heat management and mixing efficiency

  • Purification would likely involve crystallization or chromatographic methods

  • Quality control would focus on purity assessment through analytical techniques such as HPLC, NMR, and mass spectrometry

Biochemical Properties and Applications

Mechanism of Action

Based on structurally similar compounds, 2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine may interact with biological systems through several mechanisms:

  • Enzyme Interactions: Related compounds have shown interaction with acetyl-CoA carboxylase enzyme, suggesting potential effects on fatty acid metabolism pathways.

  • Cellular Pathways: The compound structure suggests potential involvement in:

    • Cell signaling pathways

    • Gene expression modulation

    • Cellular metabolism effects

  • Receptor Binding: The nitrogen-containing heterocyclic structure could facilitate binding to various biological receptors.

Research Applications

Potential research applications for 2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine include:

  • Medicinal Chemistry: The compound could serve as a building block for developing pharmaceutical compounds with therapeutic effects, similar to other substituted pyrimidines.

  • Agricultural Applications: Related compounds have been explored for fungicidal and herbicidal properties, suggesting potential applications in agricultural chemistry.

  • Biochemical Research: The compound could function as a probe for studying enzyme interactions and cellular pathways.

  • Synthetic Chemistry: Its reactive functionalities make it valuable as an intermediate in the synthesis of more complex molecules.

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